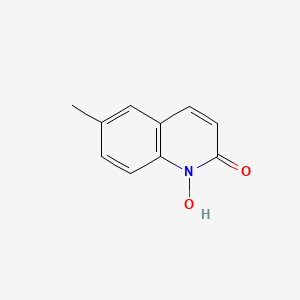

1-Hydroxy-6-methylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxy-6-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a hydroxyl group at position 1 and a methyl group at position 6.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-6-methylquinolin-2(1H)-one can be achieved through various methods, including:

Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

1-Hydroxy-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

Oxidation Products: Quinone derivatives.

Reduction Products: Dihydroquinoline derivatives.

Substitution Products: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-Hydroxy-6-methylquinolin-2(1H)-one depends on its specific interactions with molecular targets. It may involve:

Enzyme Inhibition: Binding to and inhibiting specific enzymes.

Receptor Interaction: Interacting with cellular receptors to modulate biological pathways.

DNA Intercalation: Intercalating into DNA and affecting gene expression.

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: The parent compound with a similar structure but lacking the hydroxyl and methyl groups.

8-Hydroxyquinoline: A derivative with a hydroxyl group at position 8.

6-Methylquinoline: A derivative with a methyl group at position 6.

Uniqueness

1-Hydroxy-6-methylquinolin-2(1H)-one is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity.

Actividad Biológica

1-Hydroxy-6-methylquinolin-2(1H)-one, also known as 4-hydroxy-6-methylquinolin-2(1H)-one, is a compound belonging to the quinolone family. Its unique chemical structure, featuring a hydroxyl group at the 1-position and a methyl group at the 6-position of the quinoline ring, contributes to its notable biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer potential, supported by various research findings.

- Molecular Formula : C₉H₇NO

- Molar Mass : Approximately 161.16 g/mol

The compound's structure allows it to interact effectively with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness against certain bacterial strains and fungi. For instance, studies have demonstrated that derivatives of this compound can bind effectively to viral proteases, which are essential for viral replication processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Mycobacterium tuberculosis | IC90 = 6.8 μM | |

| Staphylococcus aureus | Inactive | |

| Candida albicans | Moderate activity |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of specific signaling pathways that promote cell proliferation.

Case Study: Anticancer Effects

In a study evaluating the cytotoxic effects on human lung-derived fibroblasts (MRC-5), this compound demonstrated a GI50 value of 84.7 μM, indicating its potential as an anticancer agent while exhibiting lower toxicity towards normal cells .

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. Research has focused on understanding how this compound affects cellular processes:

- Antioxidant Activity : The compound has shown antioxidant properties by quenching hydroxy radical-induced chemiluminescence emitted by luminol by up to 86% at concentrations lower than those found in production cultures . This suggests a protective mechanism against oxidative stress.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, allowing for the development of various derivatives with enhanced biological activities. These derivatives may possess improved binding affinities and selectivity for specific biological targets.

Table 2: Structural Derivatives of this compound

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Antimicrobial |

| 6-Methylquinoline | Methyl group at position 6 | Basic properties |

| 7-Chloroquinoline | Chlorine substituent at position 7 | Distinct reactivity |

Propiedades

Número CAS |

90924-02-0 |

|---|---|

Fórmula molecular |

C10H9NO2 |

Peso molecular |

175.18 g/mol |

Nombre IUPAC |

1-hydroxy-6-methylquinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-7-2-4-9-8(6-7)3-5-10(12)11(9)13/h2-6,13H,1H3 |

Clave InChI |

HIGFPMJYWWGIGZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC2=C(C=C1)N(C(=O)C=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.